
2-(3-pyridinylmethyl)-1,4-Benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-pyridinylmethyl)-1,4-Benzenediol is an organic compound that features a pyridine ring attached to a benzenediol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pyridinylmethyl)-1,4-Benzenediol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a popular choice for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The choice of boron reagents and palladium catalysts can be optimized for cost-effectiveness and yield. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-pyridinylmethyl)-1,4-Benzenediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzenediol can be oxidized to quinones.
Reduction: The pyridine ring can be reduced to piperidine under specific conditions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the pyridine ring.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones derived from the benzenediol structure.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Aplicaciones Científicas De Investigación
2-(3-pyridinylmethyl)-1,4-Benzenediol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(3-pyridinylmethyl)-1,4-Benzenediol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in medicinal chemistry for their biological activity.
Bipyridine derivatives: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science.
Uniqueness
2-(3-pyridinylmethyl)-1,4-Benzenediol is unique due to its combination of a pyridine ring and a benzenediol structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing more complex molecules .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-(pyridin-3-ylmethyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H11NO2/c14-11-3-4-12(15)10(7-11)6-9-2-1-5-13-8-9/h1-5,7-8,14-15H,6H2 |
Clave InChI |
HNBSGFSVNQUYGD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CC2=C(C=CC(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-Fluoro-[1,1'-biphenyl]-3,4-diamine](/img/structure/B13926245.png)
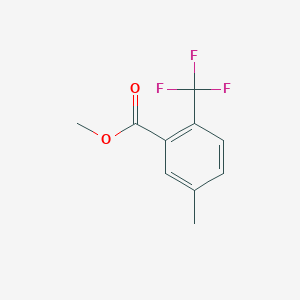
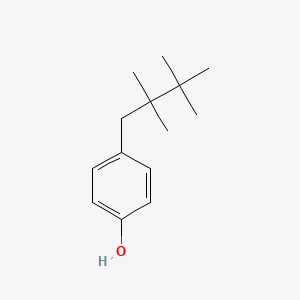
![5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13926256.png)
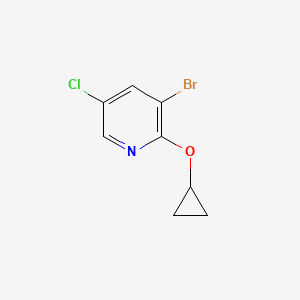

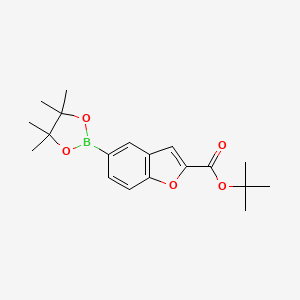
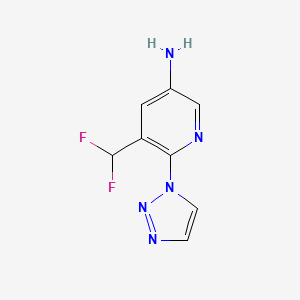
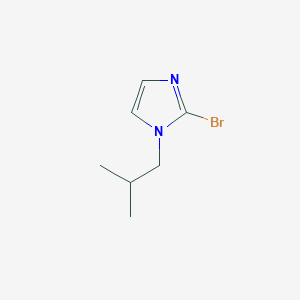
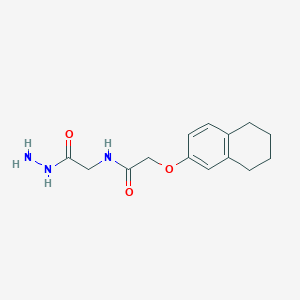


![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
